Desethyl Terbuthylazine-d9
CAS No.: 1219798-52-3
Cat. No.: VC0152754
Molecular Formula: C7H12ClN5
Molecular Weight: 210.713
* For research use only. Not for human or veterinary use.

CAS No. | 1219798-52-3 |
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Molecular Formula | C7H12ClN5 |
Molecular Weight | 210.713 |
IUPAC Name | 6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 |
Standard InChI Key | LMKQNTMFZLAJDV-GQALSZNTSA-N |
SMILES | CC(C)(C)NC1=NC(=NC(=N1)N)Cl |
The primary significance of Desethyl Terbuthylazine-d9 lies in its role as a reference standard for analytical methods targeting triazine herbicides and their metabolites in environmental samples . As a stable isotope-labeled compound, it provides researchers with reliable internal standards for precise quantification, particularly in complex environmental matrices where accurate measurement is challenging .
Terbuthylazine belongs to the triazine class of herbicides, which are widely used in agriculture for weed control . Understanding the behavior and fate of its metabolites, including desethylterbuthylazine, is crucial for environmental risk assessment and regulatory compliance . The deuterated version enables scientists to track these compounds with greater precision and confidence .
Chemical Structure and Properties
Chemical Identity
Desethyl Terbuthylazine-d9 possesses distinct chemical identifiers that differentiate it from related compounds . Its full chemical name is 6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine, reflecting its molecular structure with precise identification of deuterium positions . The compound is registered with CAS number 1219798-52-3, while its non-deuterated counterpart carries CAS number 30125-63-4 .
Table 1 below summarizes the key chemical identifiers for Desethyl Terbuthylazine-d9:
The molecular structure features a 1,3,5-triazine ring with amino and chloro substituents, along with the characteristic deuterated tert-butyl group attached to a nitrogen atom . This structure maintains the core functional features of the non-deuterated metabolite while incorporating the isotopic labels that make it valuable for analytical applications .
Physical Properties
The physical properties of Desethyl Terbuthylazine-d9 influence its behavior in laboratory settings, analytical procedures, and environmental systems . These properties are particularly important for researchers developing extraction, separation, and detection methods for environmental analysis .
Table 2 outlines the key physical properties of this compound:
The moderate LogP value of 1.85 indicates a balance between hydrophilic and lipophilic properties, which affects the compound's extraction efficiency from environmental samples and its behavior in chromatographic separations . The hydrogen bonding capacity influences its interaction with solvents and stationary phases in analytical procedures .
Applications and Uses
Analytical Reference Standard
The primary application of Desethyl Terbuthylazine-d9 is as a reference standard in analytical chemistry . It serves several crucial functions in this capacity, making it an essential tool for laboratories involved in environmental monitoring, regulatory compliance, and research .
As an analytical reference standard, this compound is used for:
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Method Development: It facilitates the development of analytical methods for detecting and quantifying desethylterbuthylazine in environmental samples by providing a stable reference point . The deuterium labeling allows for effective method optimization without interference from the target analyte .
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Method Validation: It plays a critical role in validating analytical methods, ensuring their accuracy, precision, and reliability . The isotopic labeling enables internal standardization, which helps compensate for matrix effects and variations in extraction efficiency .
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Quality Control Applications: During synthesis and formulation stages of analytical methods, it serves as a quality control standard to ensure consistent performance and results . This application is particularly important for regulatory monitoring and compliance testing .
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Traceability Standard: It provides traceability against pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), ensuring that analytical results are traceable to recognized reference materials .
Environmental Research
In environmental research, Desethyl Terbuthylazine-d9 enables scientists to investigate the fate and behavior of triazine herbicides in various environmental compartments . Its unique isotopic labeling makes it an ideal tracer for studying degradation pathways, persistence, and movement of these compounds in the environment.
Research applications include:
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Environmental Fate Studies: The compound helps track the environmental distribution and transformation of terbuthylazine and its metabolites in soil and water systems. Studies have shown that these compounds can persist in soil and potentially leach into water bodies, highlighting the importance of monitoring both parent compounds and their metabolites.
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Analytical Method Development for Environmental Samples: Researchers have utilized this compound to develop sensitive analytical methods for detecting herbicide residues in environmental matrices . Techniques such as sonication microextraction and gas chromatography have been employed for the determination of triazine herbicides and their metabolites in soil samples .
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Agricultural Impact Assessment: The compound contributes to research on how agricultural practices affect herbicide movement and persistence in the environment. Studies have investigated how tillage, cover-crop residue management, and irrigation incorporation impact the runoff of herbicides and their metabolites.
Production and Availability
Form | Storage Temperature | Stability Period |
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Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
For shipping purposes, the compound is typically transported at room temperature, as it is stable under ambient conditions for the short periods involved in ordinary shipping and customs processing . Once received, it should be transferred to the appropriate storage conditions to ensure long-term stability .
Analytical Methodology
Chromatographic Techniques
Desethyl Terbuthylazine-d9 is primarily analyzed using advanced chromatographic techniques coupled with mass spectrometry . These methods exploit the mass difference created by the deuterium labeling to distinguish between the labeled standard and the non-labeled analyte while maintaining nearly identical chromatographic behavior .
Key analytical approaches include:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been employed for the determination of triazine herbicides and their metabolites in environmental samples . The research by Navarro et al. utilized sonication microextraction coupled with gas chromatography for analyzing simazine, terbuthylazine, and their dealkylated chlorotriazine metabolites in soil .
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Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides high sensitivity for detecting trace amounts of herbicides and their metabolites in complex matrices . The isotope-labeled standard allows for precise quantification by compensating for matrix effects and variations in extraction efficiency .
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High-Performance Liquid Chromatography (HPLC): HPLC is used for purity assessment of the reference standard itself, with typical specifications requiring >95% purity . This technique ensures the quality and reliability of the standard for analytical applications .
Sample Preparation
Effective sample preparation is critical for the reliable detection and quantification of triazine herbicides and their metabolites in environmental samples . Various extraction techniques have been developed and optimized using deuterated standards like Desethyl Terbuthylazine-d9 .
Notable extraction methods include:
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Sonication Microextraction: This technique has been applied for extracting triazine herbicides and their metabolites from soil samples . The method provides efficient extraction while minimizing solvent use and sample processing time .
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Solvent Extraction: Traditional solvent-based extraction methods remain important for isolating these compounds from environmental matrices . The choice of solvent depends on the specific application, with common options including DMSO, water, ethanol, and DMF .
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Solid-Phase Extraction (SPE): This technique is frequently used for concentrating analytes from water samples and for sample clean-up prior to instrumental analysis . The deuterated standard is typically added early in the sample preparation process to account for losses during extraction and clean-up steps .
Environmental Significance
Metabolic Pathways
Desethyl Terbuthylazine-d9 serves as an important tool for studying the metabolic pathways of terbuthylazine in the environment . Terbuthylazine undergoes dealkylation processes in the environment, forming metabolites such as desethylterbuthylazine, which can persist and potentially impact ecosystems .
Understanding these metabolic transformations is essential for:
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Environmental Risk Assessment: By tracking the formation and persistence of metabolites, researchers can better assess the potential environmental risks associated with herbicide use . The deuterated standard enables precise quantification of these metabolites in complex environmental matrices .
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Regulatory Compliance: Environmental regulations increasingly require monitoring of both parent herbicides and their metabolites . The availability of high-quality reference standards like Desethyl Terbuthylazine-d9 facilitates compliance with these regulatory requirements .
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Degradation Studies: Research on herbicide degradation pathways helps in developing more environmentally friendly agricultural practices and products. The stable isotope labeling provides a means to track these degradation processes with high specificity .
Environmental Persistence
Research has shown that terbuthylazine and its metabolites, including desethylterbuthylazine, can persist in environmental compartments, particularly in soil and water systems . This persistence raises concerns about potential long-term environmental impacts and underscores the importance of accurate monitoring methods.
Studies have demonstrated that:
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Soil Persistence: These compounds can remain detectable in soil for extended periods, influencing soil microbial communities and potentially affecting non-target organisms. The persistence varies depending on soil properties, climate conditions, and agricultural practices .
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Water Contamination: Terbuthylazine and its metabolites can leach into groundwater and surface water bodies, potentially impacting aquatic ecosystems and water quality. The mobility of these compounds in the environment depends on factors such as soil binding capacity, rainfall patterns, and irrigation practices.
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Agricultural Impact: Research by Potter et al. has investigated how agricultural practices such as tillage, cover-crop residue management, and irrigation incorporation affect the runoff of herbicides and their metabolites. These studies contribute to developing more sustainable agricultural approaches that minimize environmental impact.
Desethyl Terbuthylazine-d9 represents a valuable tool in analytical chemistry and environmental research . As a deuterium-labeled reference standard, it enables accurate quantification of desethylterbuthylazine in environmental samples and facilitates studies on the environmental fate of triazine herbicides .
The compound's stable isotope labeling provides researchers with a reliable internal standard for mass spectrometry-based analyses, contributing to improved understanding of herbicide behavior in the environment . This knowledge is essential for developing sustainable agricultural practices and effective regulatory frameworks for herbicide use .
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